

An In-depth Technical Guide to 7-Fluoro-8-nitroquinoline

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Compound of Interest

Compound Name: 7-Fluoro-8-nitroquinoline

Cat. No.: B15070271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of **7-Fluoro-8-nitroquinoline**. Given the limited availability of direct experimental data for this specific compound, this document outlines a putative synthesis, proposes characterization methodologies, and discusses potential biological activities based on the well-established pharmacology of related fluoroquinoline and nitroaromatic compounds.

Molecular Structure and Physicochemical Properties

7-Fluoro-8-nitroquinoline is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with a fluorine atom at the 7th position and a nitro group at the 8th position. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom are expected to significantly influence the molecule's electronic properties and biological activity.

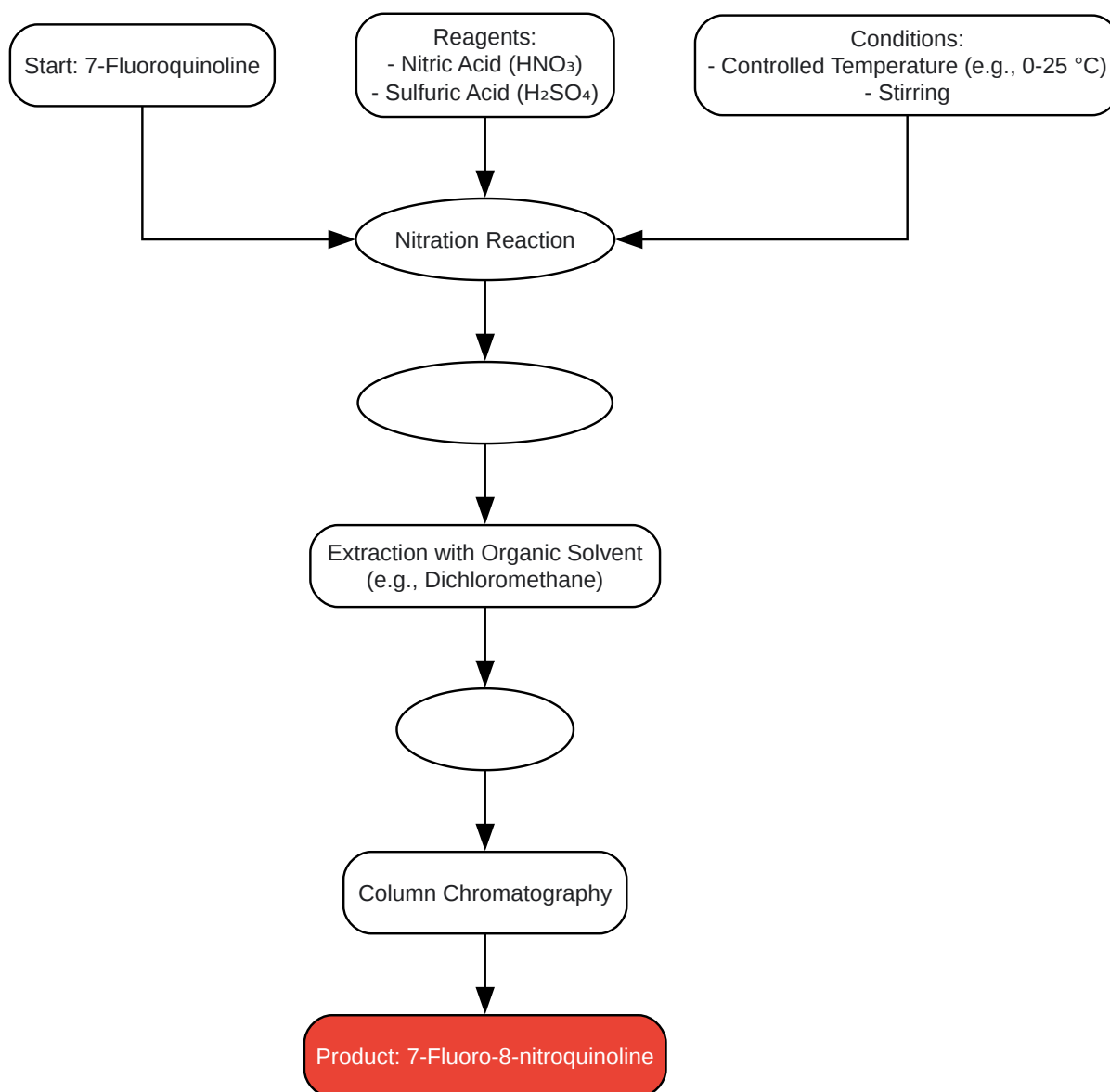
Table 1: Molecular Identifiers and Calculated Physicochemical Properties of **7-Fluoro-8-nitroquinoline**

Property	Value
CAS Number	236093-09-7
Molecular Formula	C ₉ H ₅ FN ₂ O ₂
Molecular Weight	192.15 g/mol
SMILES	<chem>C1=CC2=C(C(=C(C=C2)F)--INVALID-LINK--[O-])N=C1</chem>
InChI Key	JGPOCZXCLWHQFM-UHFFFAOYSA-N
XLogP3	2.1
Topological Polar Surface Area	58.7 Å ²
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1

Putative Synthesis Protocol

While a specific published synthesis for **7-Fluoro-8-nitroquinoline** is not readily available, a plausible synthetic route can be devised based on established organic chemistry principles, such as the nitration of a fluoroquinoline precursor. A potential starting material is 7-fluoroquinoline.

Experimental Workflow: Hypothetical Synthesis of **7-Fluoro-8-nitroquinoline**



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Caption: Hypothetical workflow for the synthesis of **7-Fluoro-8-nitroquinoline**.

Detailed Methodology:

- Nitration: To a solution of 7-fluoroquinoline in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 25 °C. The reaction mixture is stirred for a specified period to allow for the

electrophilic nitration to occur. The substitution pattern will be directed by the existing fluoroquinoline ring system.

- **Work-up:** The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration and washed with cold water until the filtrate is neutral.
- **Extraction and Purification:** The crude solid is dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **7-Fluoro-8-nitroquinoline**.

Proposed Characterization

The successful synthesis of **7-Fluoro-8-nitroquinoline** would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic and Physical Data for **7-Fluoro-8-nitroquinoline**

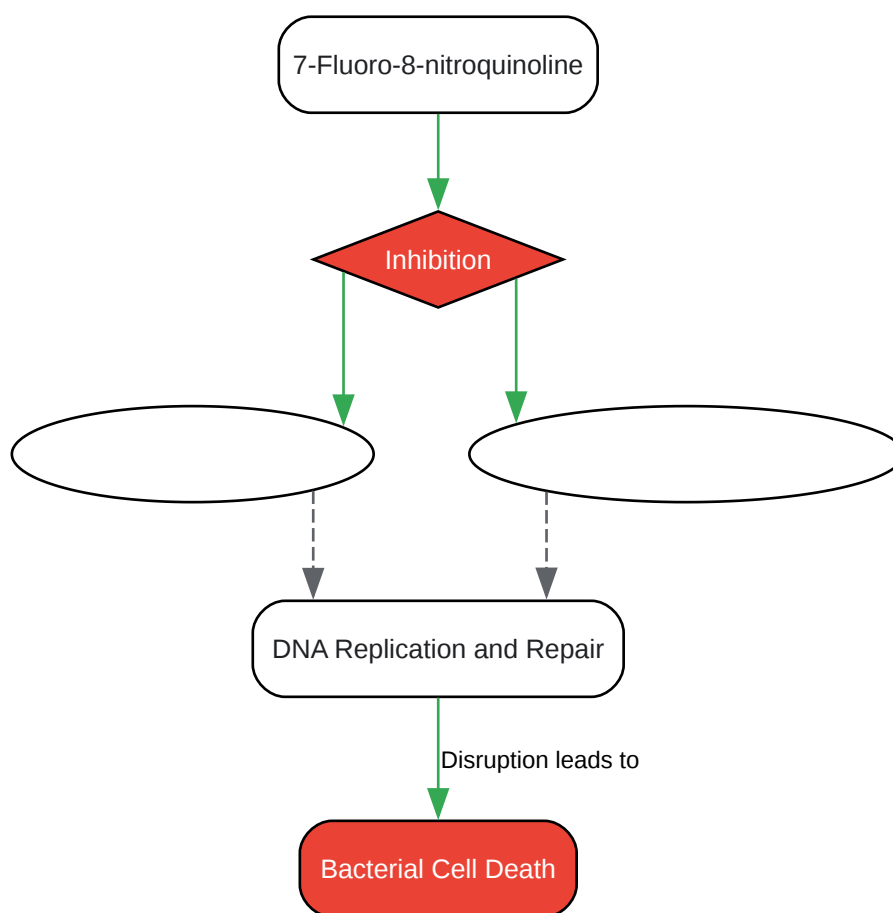
Technique	Expected Observations
^1H NMR	Aromatic protons of the quinoline ring system would appear as multiplets in the downfield region (typically 7.0-9.0 ppm). The coupling patterns would be indicative of the substitution.
^{13}C NMR	Resonances for the nine carbon atoms of the quinoline ring. The carbon attached to the fluorine would show a characteristic splitting (C-F coupling). The carbon attached to the nitro group would be significantly deshielded.
^{19}F NMR	A singlet or a multiplet depending on the coupling with neighboring protons.
IR Spectroscopy	Characteristic peaks for C=N stretching of the quinoline ring, C-F stretching, and strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around $1550\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 192.15 g/mol . Fragmentation patterns would likely show the loss of the nitro group (NO_2) and other characteristic fragments of the quinoline core.
Melting Point	A sharp melting point is expected for a pure crystalline solid.
Solubility	Likely to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is expected.

Potential Biological Activity and Signaling Pathways

The biological activity of **7-Fluoro-8-nitroquinoline** has not been explicitly reported. However, based on its structural features, it can be hypothesized to possess activities similar to other well-studied fluoroquinolones and nitroaromatic compounds.

Potential as an Antibacterial Agent:

Fluoroquinolones are a well-known class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The fluorine atom at the C-7 position is often crucial for antibacterial activity.



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Caption: Potential mechanism of antibacterial action of **7-Fluoro-8-nitroquinoline**.

Potential as an Anticancer Agent:

Some quinoline derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of topoisomerases in cancer cells and the induction of apoptosis. The nitro group can also contribute to cytotoxicity, sometimes through bioreductive activation in hypoxic tumor environments.

Other Potential Activities:

Nitroaromatic compounds and quinoline derivatives have been investigated for a wide range of other biological activities, including antimalarial, antiviral, and anti-inflammatory effects. The specific combination of the fluoro and nitro substituents on the quinoline scaffold makes **7-Fluoro-8-nitroquinoline** an interesting candidate for broader pharmacological screening.

Conclusion

7-Fluoro-8-nitroquinoline is a structurally intriguing molecule with the potential for significant biological activity, drawing from the established pharmacology of both fluoroquinolones and nitroaromatic compounds. While direct experimental data is currently lacking, this guide provides a foundational understanding of its molecular characteristics, a plausible route for its synthesis and characterization, and a rationale for investigating its potential as a therapeutic agent, particularly in the areas of antibacterial and anticancer research. Further experimental studies are warranted to elucidate the precise properties and biological functions of this compound.

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References

- 1. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Fluoro-8-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15070271#7-fluoro-8-nitroquinoline-molecular-structure]

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